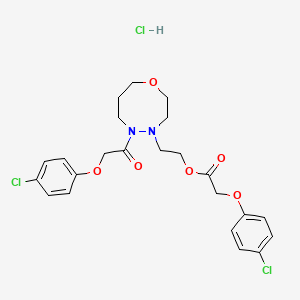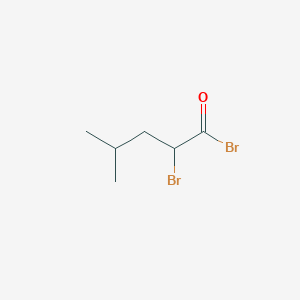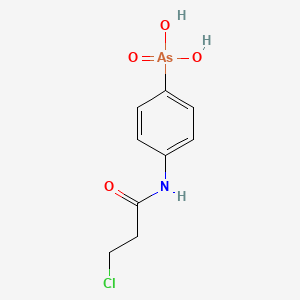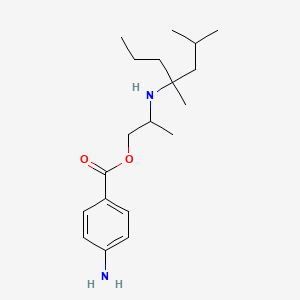
2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate is a chemical compound with the molecular formula C19H32N2O2 and a molecular weight of 320.47 g/mol . This compound is known for its unique structure, which includes a heptane chain with dimethyl substitutions and an aminobenzoate group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate typically involves the reaction of 2,4-dimethylheptan-4-ylamine with 4-aminobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Applications De Recherche Scientifique
2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its chemical structure .
Comparaison Avec Des Composés Similaires
2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate can be compared with other similar compounds, such as:
2-(4,6-Dimethylheptan-4-ylamino)propyl 4-aminobenzoate: Similar structure but different substitution pattern.
2-(2,4-Dimethylheptan-4-ylamino)propyl benzoate: Lacks the amino group on the benzoate ring.
2-(2,4-Dimethylheptan-4-ylamino)propyl 4-hydroxybenzoate: Contains a hydroxyl group instead of an amino group on the benzoate ring. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
73713-49-2 |
|---|---|
Formule moléculaire |
C19H32N2O2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate |
InChI |
InChI=1S/C19H32N2O2/c1-6-11-19(5,12-14(2)3)21-15(4)13-23-18(22)16-7-9-17(20)10-8-16/h7-10,14-15,21H,6,11-13,20H2,1-5H3 |
Clé InChI |
AXIODGJANBFJNW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CC(C)C)NC(C)COC(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


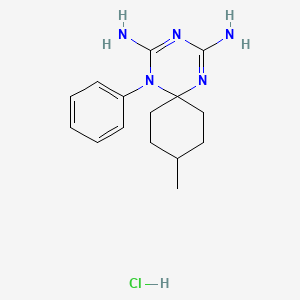
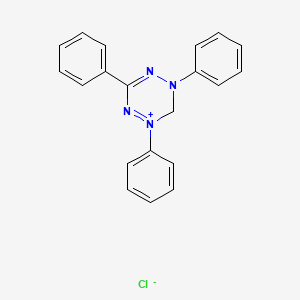

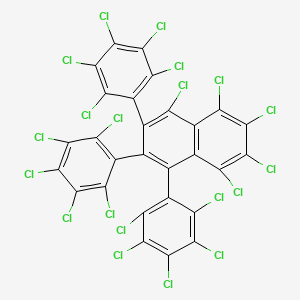
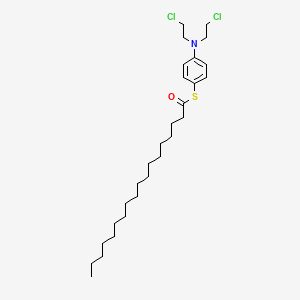
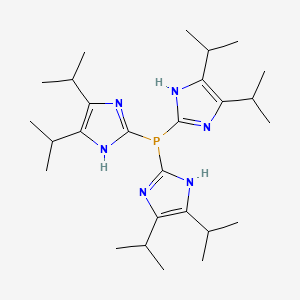
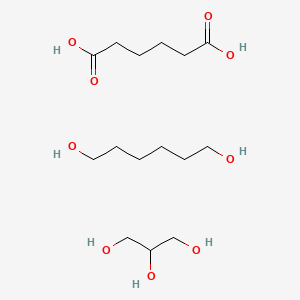
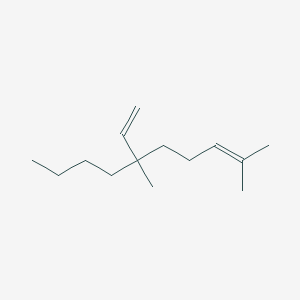
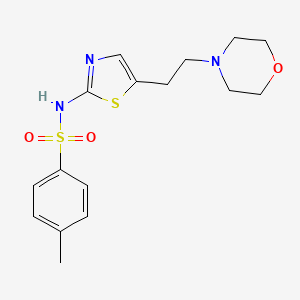

![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
